100-Fold PARP-1 over PARP-2 Selectivity vs. Non-Selective Inhibitors PJ34 and BYK49187
In a direct head-to-head comparison within a single study, BYK204165 displayed 100-fold selectivity for PARP-1 over PARP-2 (pIC₅₀ 7.35 vs. 5.38; IC₅₀ ≈ 45 nM vs. 4,168 nM). In contrast, BYK49187—the most potent compound from the same series—showed negligible isoform discrimination (pIC₅₀ 8.36 vs. 7.50; ratio ≈ 7.2-fold), as did BYK236864 (7.81 vs. 7.55; ratio ≈ 1.8-fold) and BYK20370 (6.40 vs. 5.71; ratio ≈ 4.9-fold). The widely used probe PJ34 similarly lacks selectivity (IC₅₀ 110 nM vs. 86 nM; ratio ≈ 0.78) [1]. BYK204165 is the only compound across these comparators exhibiting a selectivity factor ≥100. This was independently confirmed in intact Parp-1⁻/⁻ mouse 3T3 fibroblasts, where BYK204165 failed to inhibit residual PARP-2-mediated PAR synthesis [2].
| Evidence Dimension | PARP-1/PARP-2 selectivity ratio (enzyme inhibition assay) |
|---|---|
| Target Compound Data | pIC₅₀ hPARP-1 = 7.35 (IC₅₀ ≈ 45 nM); pIC₅₀ mPARP-2 = 5.38 (IC₅₀ ≈ 4,168 nM); Selectivity ratio ≈ 100-fold |
| Comparator Or Baseline | PJ34: IC₅₀ PARP1 = 110 nM, PARP2 = 86 nM, ratio ≈ 0.78. BYK49187: pIC₅₀ 8.36 vs. 7.50, ratio ≈ 7.2-fold. BYK236864: pIC₅₀ 7.81 vs. 7.55, ratio ≈ 1.8-fold. BYK20370: pIC₅₀ 6.40 vs. 5.71, ratio ≈ 4.9-fold. Veliparib: Ki PARP1 = 5.2 nM, PARP2 = 2.9 nM, ratio ≈ 0.56. |
| Quantified Difference | BYK204165 selectivity ratio = 100-fold vs. ≤7.2-fold for all comparators; ≥13.9× greater selectivity than the next-best compound (BYK49187). |
| Conditions | Cell-free recombinant human PARP-1 and murine PARP-2 scintillation proximity assay (SPA); Eltze et al., 2008. Confirmed in intact Parp-1⁻/⁻ murine 3T3 fibroblasts ± H₂O₂ stimulation. |
Why This Matters
Procurement of a 100-fold selective PARP-1 inhibitor enables isoform-specific mechanistic studies that are impossible with pan-PARP or non-selective tool compounds, directly impacting experimental interpretability and reproducibility.
- [1] Eltze T, Boer R, Wagner T, Weinbrenner S, McDonald MC, Thiemermann C, Bürkle A, Klein T. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors. Molecular Pharmacology. 2008;74(6):1587-1598. doi:10.1124/mol.108.048751. View Source
- [2] Eltze T. Biologische Konsequenzen einer Veränderung der zellulären Poly(ADP-Ribose) Polymerase-1 Expression in Nager-Zellen [Doctoral dissertation]. University of Konstanz; 2008. CORE deposit. View Source
